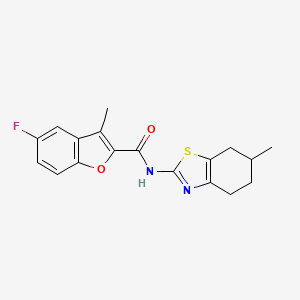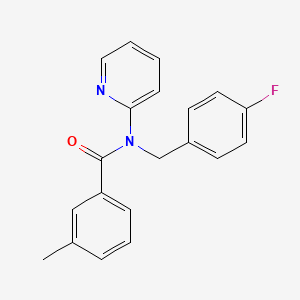![molecular formula C23H30N2O3S B11345293 1-[(2-methylbenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11345293.png)
1-[(2-methylbenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-metilbencil)sulfonil]-N-(2,4,6-trimetilfenil)piperidina-4-carboxamida es un compuesto orgánico complejo que presenta un anillo de piperidina sustituido con un grupo sulfonilo y un grupo carboxamida
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-[(2-metilbencil)sulfonil]-N-(2,4,6-trimetilfenil)piperidina-4-carboxamida típicamente implica varios pasos, comenzando con la preparación del anillo de piperidina. El anillo de piperidina se puede sintetizar mediante reacciones de ciclización que involucran precursores apropiados. El grupo sulfonilo se introduce mediante reacciones de sulfonación, mientras que el grupo carboxamida se agrega mediante reacciones de amidación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y eficiencia consistentes. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la cromatografía, ayuda a obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[(2-metilbencil)sulfonil]-N-(2,4,6-trimetilfenil)piperidina-4-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir ciertos grupos funcionales en formas más reactivas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a derivados diversos.
Aplicaciones Científicas De Investigación
1-[(2-metilbencil)sulfonil]-N-(2,4,6-trimetilfenil)piperidina-4-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar interacciones y vías biológicas.
Industria: Se utiliza en el desarrollo de materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-[(2-metilbencil)sulfonil]-N-(2,4,6-trimetilfenil)piperidina-4-carboxamida involucra su interacción con objetivos moleculares específicos. Los grupos sulfonilo y carboxamida juegan un papel crucial en la unión a proteínas o enzimas diana, modulando su actividad. El anillo de piperidina proporciona estabilidad estructural e influye en la conformación general del compuesto, afectando su interacción con las moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 1-[(2-metilbencil)sulfonil]piperidina-4-carboxílico
- N-metil-1-[(2-metilbencil)sulfonil]-4-piperidincarboxamida
Singularidad
1-[(2-metilbencil)sulfonil]-N-(2,4,6-trimetilfenil)piperidina-4-carboxamida es única debido a la presencia de ambos grupos sulfonilo y carboxamida, que confieren propiedades químicas y biológicas distintas. Sus características estructurales permiten modificaciones versátiles, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C23H30N2O3S |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
1-[(2-methylphenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O3S/c1-16-13-18(3)22(19(4)14-16)24-23(26)20-9-11-25(12-10-20)29(27,28)15-21-8-6-5-7-17(21)2/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,24,26) |
Clave InChI |
UYAWQYRDGOSBPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide](/img/structure/B11345215.png)
![4-(2,5-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11345222.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11345228.png)

![3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11345248.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11345254.png)

![Ethyl 2-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11345265.png)
![4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11345270.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11345275.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11345281.png)

